Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside chemical structure and properties
Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside chemical structure and properties
An In-depth Technical Guide to Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside
Authored by: Gemini, Senior Application Scientist
Abstract
Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, also known as Liquiritin apioside, is a flavanone glycoside predominantly isolated from the roots of Glycyrrhiza species, plants with a long history in traditional medicine.[1][2][3] This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and significant biological activities. With demonstrated antioxidant and anti-inflammatory properties, this molecule presents considerable interest for researchers in drug development, particularly in the context of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD). This guide synthesizes current knowledge, detailing its mechanism of action against oxidative stress and outlining validated experimental protocols for its study.
Chemical Identity and Structure
The foundational step in evaluating any bioactive compound is a precise understanding of its chemical identity.
Nomenclature and Identification
-
Systematic Name: (2S)-7-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one[4]
-
Common Synonyms: Liquiritin apioside, Liguiritigeninyl-7-O-β-D-furanapiosyl-4'-O-β-D-glucopyranoside[1][5]
Chemical Structure
The structure consists of a liguiritigenin flavanone aglycone linked to two distinct sugar moieties. A D-apiose sugar is attached at the 7-position of the A-ring, and a D-glucose sugar is attached at the 4'-position of the B-ring. This glycosylation pattern is critical to its solubility and bioavailability.
Caption: 2D structure of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside.
Physicochemical and Computed Properties
Understanding the physical and chemical properties is essential for designing experimental protocols, including solvent selection and formulation for in vitro and in vivo studies.
Physical Characteristics
-
Solubility: The compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][6][7] In vitro studies often utilize DMSO for stock solutions, with one source indicating solubility of ≥ 100 mg/mL.[2] For in vivo formulations, co-solvents such as PEG300, Tween-80, or SBE-β-CD may be required to achieve stable aqueous solutions.[2]
-
Storage: For long-term stability, the solid compound should be stored at 4°C, protected from light.[2] When in solvent, it is recommended to store aliquots at -80°C for up to 6 months or -20°C for 1 month to prevent degradation from repeated freeze-thaw cycles.[2]
Quantitative Data Summary
The following table summarizes key computed physicochemical properties, providing a predictive basis for its behavior in biological systems.
| Property | Value | Source |
| Molecular Weight | 550.509 g/mol | [4][5] |
| Exact Mass | 550.168640 Da | [4][5] |
| LogP | -0.85 | [5] |
| Boiling Point | 889.4 ± 65.0 °C at 760 mmHg | [5] |
| Density | 1.6 ± 0.1 g/cm³ | [5] |
| pKa | 12.66 ± 0.60 (Predicted) | [6] |
| Polar Surface Area | 204.83 Ų | [5] |
Natural Occurrence
Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside is a naturally occurring flavonoid.
-
Primary Sources: It is isolated from plants of the Leguminosae family, most notably from the roots of Glycyrrhiza uralensis Fisch. and Glycyrrhiza inflata.[1][2][3] These plants, commonly known as licorice, are foundational herbs in traditional Chinese medicine.[3][8]
Biological Activity and Mechanism of Action
The primary therapeutic potential of this compound, as indicated by current research, lies in its potent antioxidant and anti-inflammatory effects. It has been specifically investigated for its protective role against lung epithelial cell injury induced by oxidative stress, a key pathological feature of COPD.[1]
Core Mechanism: Attenuation of Oxidative Stress
The central mechanism involves a dual action: the suppression of pro-inflammatory cytokines and the enhancement of the cell's endogenous antioxidant defenses.[1]
-
Inhibition of Pro-inflammatory Cytokines: The compound directly targets and inhibits the expression of Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta (TGF-β). These cytokines are key mediators of the inflammatory cascade initiated by stressors like cigarette smoke.[1]
-
Induction of Glutathione (GSH) Biosynthesis: By mitigating the inflammatory signaling, it promotes the biosynthesis of glutathione (GSH), a critical intracellular antioxidant. This action restores the cell's capacity to neutralize reactive oxygen species (ROS), thereby protecting against oxidative damage and subsequent apoptosis.[1]
Caption: Proposed mechanism for cytoprotective effects against oxidative stress.
Experimental Protocols & Workflows
The biological activities of Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside have been validated through rigorous in vitro and in vivo experimental models. The causality behind these protocols is to first establish a cellular model of injury that mimics a key aspect of a human disease (e.g., COPD) and then to use this model to test the compound's protective efficacy.
In Vitro Protocol: A549 Cell Model of Smoke-Induced Injury
This protocol serves to validate the compound's direct cytoprotective effects on human lung epithelial cells.
Objective: To determine if the compound protects A549 cells from cigarette smoke extract (CSE)-induced cytotoxicity, inflammation, and apoptosis.[1]
Methodology:
-
Cell Culture: Culture A549 human lung adenocarcinoma cells in appropriate media until they reach 80-90% confluency.
-
Treatment Groups:
-
Control (vehicle only)
-
CSE only
-
CSE + Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside (at various concentrations)
-
Compound only (to test for baseline toxicity)
-
-
Exposure: Treat cells with CSE and/or the compound for a predetermined time (e.g., 24 hours).
-
Endpoint Analysis:
-
Cytotoxicity: Measure cell viability using an MTT or similar assay.
-
Gene Expression: Quantify TNF-α and TGF-β mRNA levels using qRT-PCR.
-
Oxidative Stress: Measure intracellular GSH levels.
-
Apoptosis: Assess apoptosis using flow cytometry (e.g., Annexin V/PI staining).
-
Caption: Workflow for the in vitro A549 cell-based assay.
In Vivo Protocol: Mouse Model of Smoke-Induced Lung Injury
This protocol validates the in vitro findings in a whole-organism model, providing data on efficacy, dosing, and physiological effects.
Objective: To assess the protective effects of the compound against cigarette smoke (CS)-induced pulmonary inflammation and injury in mice.[1]
Methodology:
-
Animal Model: Use ICR mice or a similar strain.
-
Acclimatization: Allow animals to acclimate for at least one week.
-
Treatment:
-
Sample Collection: 18 hours after the final CS exposure, euthanize the animals and collect samples.[1]
-
Endpoint Analysis:
-
Bronchoalveolar Lavage (BALF): Perform cell counts to quantify neutrophil and macrophage inflammation.
-
Histology: Prepare lung tissue sections and stain with H&E to assess inflammation and PAS to identify mucus-producing goblet cells.
-
Biochemical Assays: Homogenize lung tissue to measure levels of TNF-α, TGF-β, myeloperoxidase (MPO), and superoxide dismutase (SOD) activity.
-
Caption: Workflow for the in vivo mouse model of lung injury.
Conclusion and Future Directions
Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside is a natural flavonoid with well-documented protective effects against oxidative stress-induced cellular injury.[1] Its mechanism, involving the suppression of key pro-inflammatory cytokines and the enhancement of endogenous antioxidant systems, makes it a compelling candidate for further investigation as a therapeutic agent for inflammatory lung diseases.
Future research should focus on:
-
Pharmacokinetics and Bioavailability: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are needed to understand its behavior in the body.
-
Target Deconvolution: Identifying the specific upstream molecular targets responsible for the downregulation of TNF-α and TGF-β.
-
Broader Applications: Exploring its efficacy in other diseases driven by inflammation and oxidative stress.
-
Structural Confirmation: While commercial suppliers confirm its structure by NMR and MS, the public availability of detailed spectroscopic data would further support research efforts.[1]
References
-
BioCrick. Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside | CAS:199796-12-8. [Link]
-
Chemsrc. CAS#:199796-12-8 | Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 124578359, Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 42607806, Liquiritigenin 7-glucoside-4'-apiosyl-(1->2)-glucoside. [Link]
-
Simmler, C., et al. (2015). Pharmacological characterization of liquiritigenin, a chiral flavonoid in licorice. Journal of Pharmacy & Pharmaceutical Sciences, 18(4), 522-537. [Link]
-
Choi, M.-C., et al. (2018). Phytochemical and Pharmacological Role of Liquiritigenin and Isoliquiritigenin From Radix Glycyrrhizae in Human Health and Disease Models. Frontiers in Pharmacology, 9, 1247. [Link]
-
ChemWhat. Liguiritigenin-7-OD-apiosyl-4'-OD-glucoside CAS#: 199796-12-8. [Link]
-
LIPID MAPS Structure Database. Liquiritigenin 7-glucoside-4'-apiosyl-(1->2)-glucoside. [Link]
-
Wang, L., et al. (2019). Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids. Evidence-Based Complementary and Alternative Medicine, 2019, 9484918. [Link]
Sources
- 1. Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside | CAS:199796-12-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phytochemical and Pharmacological Role of Liquiritigenin and Isoliquiritigenin From Radix Glycyrrhizae in Human Health and Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside | C26H30O13 | CID 124578359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS#:199796-12-8 | Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside | Chemsrc [chemsrc.com]
- 6. Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside | 199796-12-8 [m.chemicalbook.com]
- 7. Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside CAS#: 199796-12-8 [m.chemicalbook.com]
- 8. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
